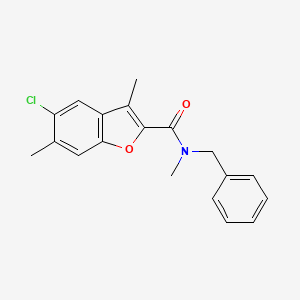![molecular formula C19H18N6O2S B12134434 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12134434.png)
4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a unique combination of functional groups, including a pyridyl ring, a triazole ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using a benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the pyridyl ring or the triazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Reduced pyridyl and triazole derivatives.
Substitution: Substituted pyridyl and benzamide derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features and ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[2-(4-Pyridyl)-1,2,4-triazol-3-ylthio]acetylamino]benzamide
- **4-[2-(4-Prop-2-enyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- **4-[2-(4-Pyridyl)-1,2,4-triazol-3-ylthio]acetylamino]benzoic acid
Uniqueness
4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to the presence of the prop-2-enyl group, which can undergo various chemical transformations, and the combination of the pyridyl and triazole rings, which provide a diverse range of biological activities and synthetic applications.
Propiedades
Fórmula molecular |
C19H18N6O2S |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-[[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N6O2S/c1-2-11-25-18(14-7-9-21-10-8-14)23-24-19(25)28-12-16(26)22-15-5-3-13(4-6-15)17(20)27/h2-10H,1,11-12H2,(H2,20,27)(H,22,26) |
Clave InChI |
MJXJYWZUKBDJTM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12134357.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B12134358.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12134368.png)
![N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12134377.png)
![10-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B12134383.png)
![4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12134388.png)
![5-{[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methylene}-4-thioxo-1,3-thiazolidi n-2-one](/img/structure/B12134394.png)
![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134401.png)
![1-[3-(Diethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12134404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-butylphenyl)acetamide](/img/structure/B12134413.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12134426.png)

![(5Z)-2-[(3-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12134439.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12134449.png)
